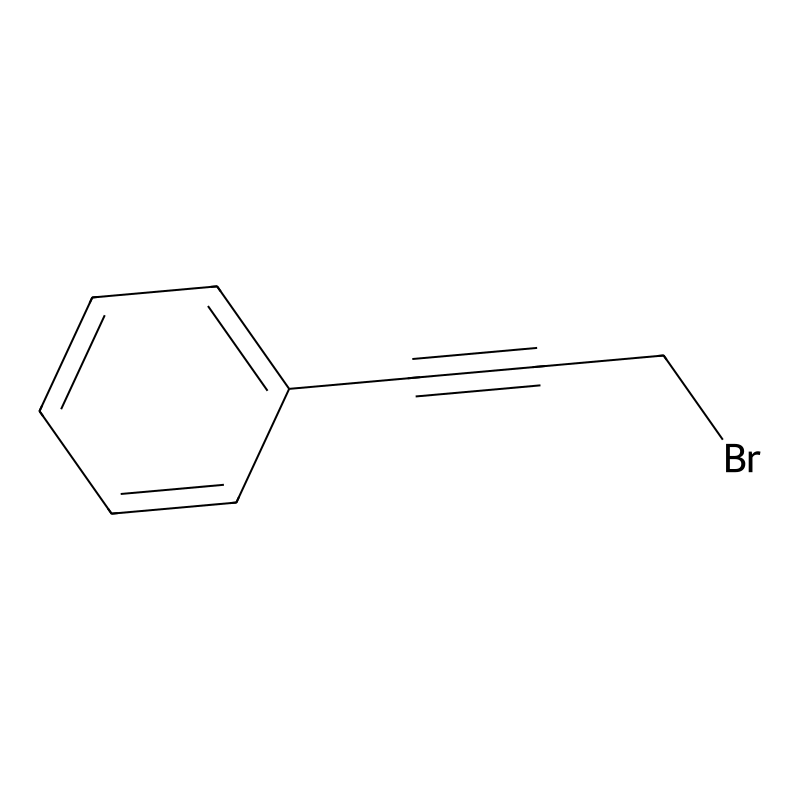3-Bromo-1-phenylpropyne

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis:
3-Bromo-1-phenylpropyne is a chemical compound with the formula C₉H₇Br. It can be synthesized through various methods, including the Sonogashira reaction, where a terminal alkyne and an aryl halide are coupled using a palladium catalyst []. This reaction scheme allows for the incorporation of the bromo and phenyl groups into the propyne molecule, making it a valuable intermediate for further synthetic transformations.
Organic Chemistry Applications:
Due to its reactive nature, 3-bromo-1-phenylpropyne finds applications in diverse organic chemistry research areas. Its key functional groups, the alkyne and the bromine atom, enable participation in various reactions, such as:
- Cycloadditions: The alkyne moiety readily undergoes cycloaddition reactions with various azides, dienes, and other dipolarophiles, leading to the formation of complex cyclic structures []. This approach is valuable for constructing ring systems present in natural products and drug candidates.
- Cross-coupling reactions: The bromo group can be readily substituted via various cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, allowing the introduction of diverse functional groups [, ]. This strategy enables the creation of libraries of new compounds for diverse applications.
- Functionalization of the alkyne: The alkyne functionality can be further functionalized through various reactions like hydroamination, hydroboration, and Sonogashira coupling again, leading to the construction of even more complex molecules with desired properties.
Material Science Applications:
The unique properties of 3-bromo-1-phenylpropyne, including its rigidity and functionality, make it a potential candidate for various material science applications. These include:
- Precursor for conjugated polymers: The alkyne functionality can be used to polymerize 3-bromo-1-phenylpropyne, leading to the formation of conjugated polymers with interesting electronic and optical properties. These polymers have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells.
- Building blocks for self-assembled materials: The combination of the bromo and alkyne groups allows for the design of molecules that can self-assemble into well-defined structures through various non-covalent interactions. This approach has potential applications in the development of new functional materials with specific properties.
3-Bromo-1-phenylpropyne is an organic compound with the molecular formula and a molecular weight of 195.06 g/mol. It features a phenyl group attached to a propyne chain, with a bromine atom located at the third position of the propyne. This structure endows the compound with unique properties, including reactivity due to the presence of both a triple bond and a halogen atom, making it a valuable intermediate in organic synthesis .
- Sonogashira Coupling: It can react with terminal alkynes in the presence of a palladium catalyst to form longer carbon chains.
- Substitution Reactions: The bromine atom can be replaced by other halogens or functional groups through nucleophilic substitution.
These reactions highlight the compound's versatility in synthesis and modification .
3-Bromo-1-phenylpropyne can be synthesized through various methods:
- Sonogashira Reaction: This method involves coupling a terminal alkyne with an aryl halide using a palladium catalyst, which allows for the introduction of both the bromine and phenyl groups into the propyne structure.
- Bromination of Propyne: Propyne can be brominated using bromine or other brominating agents to yield 3-bromo-1-phenylpropyne .
These methods provide flexibility in synthesizing this compound for various applications.
3-Bromo-1-phenylpropyne has several applications in organic chemistry:
- Intermediate for Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
- Material Science: Due to its unique structural properties, it is explored for potential applications in material science, particularly in creating polymers or other advanced materials .
There is currently no extensive research available on the interaction studies involving 3-bromo-1-phenylpropyne. Its reactive nature suggests that it may interact with various nucleophiles and electrophiles, but specific studies detailing these interactions are not readily available in the literature .
Several compounds share structural similarities with 3-bromo-1-phenylpropyne. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Bromo-1-phenylpropyne | Contains a triple bond and a bromine substituent. | |
| 3-Bromo-1-phenyl-1-propene | Features a double bond instead of a triple bond. | |
| 1-Bromo-3-phenylpropane | Aliphatic chain with bromine at the first position. | |
| 3-Chloro-1-phenylpropyne | Chlorine substituent instead of bromine. |
The uniqueness of 3-bromo-1-phenylpropyne lies in its combination of both alkyne functionality and halogen presence, which facilitates diverse
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








